![molecular formula C6H4N2O3S B185826 Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide CAS No. 142141-07-9](/img/structure/B185826.png)
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
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Description
Isothiazole, a related compound, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .
Synthesis Analysis
Isothiazones, which are similar to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, are produced by oxidation of enamine-thiones .Molecular Structure Analysis
The molecular structure of isothiazole, a related compound, consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .Chemical Reactions Analysis
The synthesis of related compounds often involves reactions with amines and carboxylic acids .Physical And Chemical Properties Analysis
Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .Future Directions
Mechanism of Action
Target of Action
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, also known as 1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one, is a complex organic compoundRelated compounds such as isothiazolo[4,3-b]pyridines are known inhibitors of cyclin g-associated kinase .
Mode of Action
It’s worth noting that related compounds, such as thio-thpo (4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol), have been found to inhibit gaba uptake in vitro .
Biochemical Pathways
Related compounds have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Pharmacokinetics
Related compounds such as thio-thpo have been suggested to penetrate the blood-brain barrier (bbb) very easily .
properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUJMWEISRJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569103 |
Source
|
Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142141-07-9 |
Source
|
Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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